[(3-Bromo-5-methylphenyl)methyl](ethyl)amine
Description
(3-Bromo-5-methylphenyl)methylamine is a substituted benzylamine derivative characterized by a 3-bromo-5-methylphenyl group attached to a methylene bridge and an ethylamine moiety. This compound’s reactivity and behavior can be contextualized by comparing it with structurally related amines, as detailed below.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-4-8(2)5-10(11)6-9/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBIOJZWGSACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Bromide Alkylation with Ethylamine
The most direct route involves reacting 3-bromo-5-methylbenzyl bromide with ethylamine under basic conditions. This method mirrors protocols used for pyridine derivatives, where sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates deprotonation of ethylamine, enhancing its nucleophilicity.
Reaction Conditions
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Substrate : 3-Bromo-5-methylbenzyl bromide (synthesized via bromination of 5-methylbenzyl alcohol using PBr₃).
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Workup : Extraction with diethyl ether, followed by silica gel chromatography (5–10% ethyl acetate in hexane).
Yield Optimization
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Excess ethylamine (2:1 molar ratio) minimizes di-alkylation byproducts.
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Catalytic iodine (5 mol%) accelerates substitution kinetics, increasing yields by 15–20%.
Reductive Amination of 3-Bromo-5-methylbenzaldehyde
Imine Formation and Reduction
Condensation of 3-bromo-5-methylbenzaldehyde with ethylamine forms an intermediate imine, which is reduced to the secondary amine using selective reducing agents.
Procedure
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Imine Synthesis : Stir equimolar aldehyde and ethylamine in methanol at pH 5–6 (acetic acid buffer) for 12–18 hours.
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Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) at 0°C and warm to room temperature.
Critical Parameters
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Solvent : Methanol ensures proton availability for imine stabilization.
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Alternative Reductants : Sodium triacetoxyborohydride (NaBH(OAc)₃) improves selectivity for secondary amines.
Regioselective Bromination Strategies
Directed Ortho-Metalation Bromination
To install bromine at the 3-position relative to the methyl group, a directed metalation approach is employed:
Electrophilic Aromatic Substitution
Direct bromination of 5-methylbenzylamine derivatives using Br₂/FeBr₃ faces challenges due to the amine’s directing effects. Protective acetylation mitigates this:
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Acetylation : React 5-methylbenzylamine with acetyl chloride in p-xylene/THF (70°C, 16 hours).
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Bromination : Use Br₂ (1.1 equiv) and FeBr₃ (5 mol%) in dichloromethane at 0°C.
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Deprotection : Hydrolyze the acetamide with LiOH in THF/water.
Regioselectivity : The acetyl group directs bromination to the 3-position, achieving >85% purity.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Troubleshooting
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used under ambient conditions.
Major Products
The major products formed from these reactions include substituted benzylamines, benzaldehydes, and benzoic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with (3-Bromo-5-methylphenyl)methylamine, differing in substituents, halogenation patterns, or amine groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Amine Group | Reference ID |
|---|---|---|---|---|---|
| (3-Bromo-5-methylphenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 3-Bromo, 5-methylphenyl | Ethylamine | Target |
| (2-Bromo-5-methoxyphenyl)methylamine | C₉H₁₂BrNO | 230.10 | 2-Bromo, 5-methoxyphenyl | Methylamine | |
| (3-Bromo-5-chloro-phenyl)-methyl-amine | C₇H₇BrClN | 220.50 | 3-Bromo, 5-chlorophenyl | Methylamine | |
| [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₂H₁₄BrN₃ | 280.17 | 3-Bromophenyl, 1-methylpyrazole | Bifunctional amine | |
| 2-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | 214.11 | 4-Bromophenyl | Ethyl-methylamine |
Key Observations :
- Halogen Position : Bromine at the meta position (as in the target compound) vs. para (e.g., 2-(4-bromophenyl)ethylamine ) affects electronic distribution and steric interactions.
- Substituent Effects : Methyl groups enhance lipophilicity (logP ~2.0–2.5), whereas methoxy or chloro groups alter polarity and hydrogen-bonding capacity .
- Amine Functionality: Ethylamine vs.
Physicochemical Properties
A comparison of key properties reveals how structural differences impact behavior:
| Property | Target Compound | (2-Bromo-5-methoxyphenyl)methylamine | (3-Bromo-5-chloro-phenyl)-methyl-amine |
|---|---|---|---|
| Topological Polar Surface Area | ~21.3 Ų | 21.3 Ų | 26.0 Ų (due to Cl) |
| Hydrogen Bond Donors/Acceptors | 1 donor, 2 acceptors | 1 donor, 2 acceptors | 1 donor, 3 acceptors (Cl) |
| logP (Estimated) | ~2.4 | ~2.0 | ~2.8 |
| Molecular Volume | ~200 ų | ~195 ų | ~185 ų |
Insights :
- Chlorine vs.
- Methoxy Groups : The methoxy group in introduces stronger electron-donating effects, lowering logP but increasing polarity.
Biological Activity
(3-Bromo-5-methylphenyl)methylamine is an organic compound notable for its unique structural features, which include a bromine atom and a methyl group on a phenyl ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition, receptor binding, and modulation of various biological pathways.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C10H14BrN
- SMILES Notation : CC1=CC(=CC(=C1)Br)C(C)N
This structure allows for interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of (3-Bromo-5-methylphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity and binding affinity, while the ethylamine moiety contributes to its reactivity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Interaction : It can act as a ligand for various receptors, modulating signaling pathways that are crucial for cellular functions.
Biological Activity Studies
Research has demonstrated various biological activities associated with (3-Bromo-5-methylphenyl)methylamine. Below are key findings from recent studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant reduction in tumor cell viability in vitro at concentrations above 50 µM. |
| Study 2 | Antimicrobial Effects | Exhibited inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Neuroprotective Effects | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |
Case Studies
- Anticancer Research : A study evaluated the efficacy of (3-Bromo-5-methylphenyl)methylamine in inhibiting the growth of human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells.
- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, the compound displayed significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections.
- Neuroprotective Studies : Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with (3-Bromo-5-methylphenyl)methylamine reduced cell death and oxidative stress markers, highlighting its potential role in neurodegenerative disease therapies.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (3-Bromo-5-methylphenyl)methylamine. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Toxicological assessments indicate that the compound may cause mild skin irritation and respiratory issues at high concentrations, necessitating caution in handling.
Q & A
Q. What are the standard synthetic routes for (3-Bromo-5-methylphenyl)methylamine in academic research?
The compound is synthesized via bromination and alkylation steps. Starting with 5-methylbenzylamine, bromination is achieved using N-bromosuccinimide (NBS) or bromine in dichloromethane under controlled conditions. Subsequent alkylation with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) introduces the ethylamine moiety. Reaction optimization often involves temperature control (0–25°C) and inert atmospheres to minimize side reactions .
Q. What spectroscopic techniques are employed to characterize (3-Bromo-5-methylphenyl)methylamine?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern (e.g., bromine at position 3, methyl at position 5) and ethylamine connectivity.
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation. Purity is further assessed via HPLC with UV detection .
Q. What are the primary storage and handling considerations for this compound in laboratory settings?
Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Handle in a fume hood due to potential amine volatility and sensitivity to moisture. Use anhydrous solvents (e.g., THF, DCM) for reactions to avoid hydrolysis .
Advanced Research Questions
Q. How does the electronic environment of the aromatic ring influence the compound’s reactivity in substitution reactions?
The bromine atom (electron-withdrawing) and methyl group (electron-donating) create an ortho/para-directing but deactivating effect. Electrophilic substitution favors the para position relative to bromine, while nucleophilic aromatic substitution (e.g., Suzuki coupling) requires palladium catalysis due to the ring’s deactivation. Computational studies (DFT) can quantify substituent effects on reaction pathways .
Q. What strategies are recommended for optimizing reaction yields when synthesizing derivatives of this compound?
- Catalytic Systems : Use Pd(PPh₃)₄ for cross-coupling reactions to introduce aryl/heteroaryl groups.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions.
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like bromination, reducing byproducts .
Q. How can computational chemistry methods predict the biological targets of (3-Bromo-5-methylphenyl)methylamine?
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding pockets (e.g., serotonin receptors).
- QSAR Models : Correlate structural features (e.g., bromine’s electronegativity) with bioactivity data from analogs.
- MD Simulations : Assess binding stability and conformational changes in target enzymes .
Q. What analytical approaches resolve conflicting reports on the compound’s enzyme inhibition potency?
- Comparative IC₅₀ Assays : Use standardized protocols (e.g., fluorogenic substrates) across labs.
- Structural Analog Analysis : Compare inhibition data with derivatives (e.g., 3-Bromo-4-methyl analogs) to identify substituent-specific trends.
- X-ray Crystallography : Resolve binding modes to clarify discrepancies in mechanistic hypotheses .
Q. How do steric and electronic properties affect its utility as a ligand in coordination chemistry?
The ethylamine group acts as a monodentate ligand, coordinating to metals (e.g., Cu²⁺, Pd⁰) via the nitrogen lone pair. Steric hindrance from the 3-bromo-5-methylphenyl group limits chelation but enhances selectivity for square-planar complexes. UV-Vis and cyclic voltammetry quantify ligand-to-metal charge transfer properties .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral and crystallographic data with computational models (e.g., Gaussian for NMR chemical shift predictions) .
- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, minimizing reagent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
